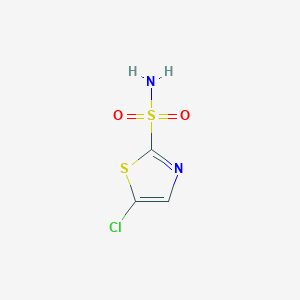

5-Chlorothiazole-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chlorothiazole-2-sulfonamide is a sulfonamide derivative . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms .

Molecular Structure Analysis

The molecular structure of sulfonamides, including 5-Chlorothiazole-2-sulfonamide, is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring . The crystal structures of these drugs and their polymorphism have been studied using computational modeling approaches at the quantum mechanical level .Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions. For instance, they can be modified, degraded, or used as nutrients by some bacteria . In addition, sulfonamides can be converted to pivotal sulfonyl radical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their crystal structures. The polymorphism of a drug substance can have a deep impact on its properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

5-Chlorothiazole-2-sulfonamide is used in environmental monitoring, particularly in the study of sulfonamides and their transformation products in soil . This compound, along with other sulfonamides, is used to understand the distribution and impact of these substances in urban and rural regions .

Antibacterial Research

Sulfonamides, including 5-Chlorothiazole-2-sulfonamide, are known for their broad-spectrum activity against bacteria and protozoa . They are analogs of para-aminobenzoic acid and their activity depends on the type of amine attached to the core .

Drug Resistance Studies

The widespread use of sulfonamides in medicine has led to the development of resistance genes, contributing to problems with multidrug-resistant bacterial infections . Studying 5-Chlorothiazole-2-sulfonamide and other sulfonamides can help understand and combat this issue .

Soil Science

The mobility and availability of sulfonamides for plants in the water-soil system are controlled by the sorption of components onto the soil and their stability . 5-Chlorothiazole-2-sulfonamide can be used to study these interactions .

Synthesis of Novel Molecules

Medical Chemistry

Sulfonamides, including 5-Chlorothiazole-2-sulfonamide, have been widely applied as building blocks in medical chemistry . They play a significant role in drug design and discovery programs .

Wirkmechanismus

Target of Action

The primary targets of 5-Chlorothiazole-2-sulfonamide are Cyclooxygenase (COX) enzymes , specifically the COX-2 isoform . COX enzymes are responsible for the production of prostaglandins, which play critical roles in the inflammation pathway .

Mode of Action

5-Chlorothiazole-2-sulfonamide interacts with its targets by inhibiting the COX-2 enzyme . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . The compound’s sulfonamide moiety is involved in providing several H-bond interactions, mainly with the key amino acid Arg513, to anchor the molecule within the active site cavity of COX-2 .

Biochemical Pathways

The inhibition of COX-2 by 5-Chlorothiazole-2-sulfonamide affects the prostaglandin synthesis pathway . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation . The downstream effects include a reduction in pain and inflammation-related diseases .

Pharmacokinetics

Like most sulfonamides, 5-Chlorothiazole-2-sulfonamide is readily absorbed orally . It is distributed throughout the body and metabolized mainly by the liver . The compound is excreted by the kidneys . Sulfonamides, including 5-Chlorothiazole-2-sulfonamide, compete for bilirubin-binding sites on albumin, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of 5-Chlorothiazole-2-sulfonamide’s action primarily involve the reduction of inflammation. By inhibiting COX-2 and subsequently decreasing prostaglandin production, the compound can reduce pain and protect against inflammation-related diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chlorothiazole-2-sulfonamide. . This can potentially affect the bioavailability and efficacy of the compound. Furthermore, the presence of other contaminants in the environment, such as heavy metals, can interact with the compound and influence its stability and activity .

Zukünftige Richtungen

Recent innovations have exploited sulfonamides in the late-stage generation of synthetically useful sulfonyl intermediates, reinvigorating the view of sulfonamides as useful synthetic functional groups . This opens up new possibilities for the late-stage functionalization of sulfonamides and accessing new regions of chemical space .

Eigenschaften

IUPAC Name |

5-chloro-1,3-thiazole-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H,(H2,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELRPEXVWSKFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorothiazole-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)

![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)

![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)

![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)